molecular formula C25H20N2O2S2 B5231775 5-Acetyl-6-methyl-2-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile

5-Acetyl-6-methyl-2-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B5231775
M. Wt: 444.6 g/mol
InChI Key: AQRLLOCATFNRPD-UHFFFAOYSA-N
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Description

5-Acetyl-6-methyl-2-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a naphthalene moiety, a thiophene ring, and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-6-methyl-2-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Core: This step involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions to form the dihydropyridine ring.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the Naphthalene Moiety: The naphthalene group is typically introduced via a Friedel-Crafts acylation reaction using a naphthalene derivative and an acyl chloride.

    Final Functionalization:

Properties

IUPAC Name

5-acetyl-6-methyl-2-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2S2/c1-15-23(16(2)28)24(22-8-5-11-30-22)20(13-26)25(27-15)31-14-21(29)19-10-9-17-6-3-4-7-18(17)12-19/h3-12,24,27H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRLLOCATFNRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=CC3=CC=CC=C3C=C2)C#N)C4=CC=CS4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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